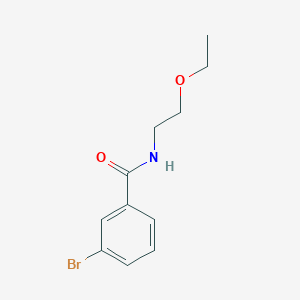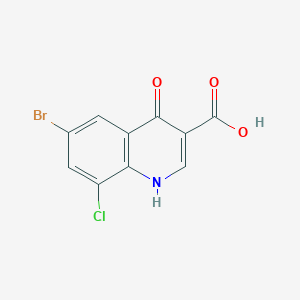
3-bromo-N-(2-ethoxyethyl)benzamide
Overview
Description
“3-bromo-N-(2-ethoxyethyl)benzamide” is a chemical compound with the molecular formula C11H14BrNO2 . It is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group and an amide functional group. The amide is further substituted with an ethoxyethyl group .Scientific Research Applications
Organic Synthesis and Chemical Transformations
Brominated benzamides, including structures similar to 3-bromo-N-(2-ethoxyethyl)benzamide, are utilized in organic synthesis for constructing complex molecules. For instance, bromide salts, in conjunction with (diacetoxyiodo)benzene in ethanol, facilitate the ethoxybromination of enamides, yielding α-bromo hemiaminals. These intermediates are versatile and can undergo a broad array of transformations, suggesting that similar brominated benzamides could be used in synthesizing a wide range of organic compounds (S. Nocquet‐Thibault et al., 2013).
Pharmacological Applications
Benzamide derivatives are studied for their potential pharmacological properties. For example, specific benzamides have been investigated for their antidopaminergic properties and potential as antipsychotic agents. Although these studies do not directly involve this compound, they highlight the broader class of benzamides' relevance in drug development and pharmacology (T. Högberg et al., 1990).
Enzyme Inhibition
Benzamides substituted in the 3-position have been identified as potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. This suggests that brominated benzamides, depending on their substitution pattern, might also exhibit significant enzyme inhibitory activity, which could have implications for therapeutic applications targeting enzyme-related pathways (M. R. Purnell & W. Whish, 1980).
Material Science and Imaging
Benzamides, particularly those with specific substituents, have been explored for their uptake in certain tissues, indicating potential applications in imaging and material science. Although not directly related to this compound, these studies suggest that brominated benzamides could be functionalized for selective tissue targeting or imaging applications (M. Eisenhut et al., 2000).
Future Directions
The future directions for research on “3-bromo-N-(2-ethoxyethyl)benzamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactivity, and potential biological activities. Benzamides have shown a range of biological activities, suggesting potential applications in various fields .
Properties
IUPAC Name |
3-bromo-N-(2-ethoxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-7-6-13-11(14)9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMSMLHVYYQXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)
![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)
![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)
![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)
